tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl carbamate and (3S)-1-bromo-4,4-dimethylpentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen chloride gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) or hydrogen chloride gas in solvent-free conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield an azide derivative.
Deprotection Reactions: The major product is the free amine after removal of the tert-butyl carbamate group.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis, particularly in the preparation of N-Boc-protected anilines .
- Employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine:
- Potential applications in medicinal chemistry for the synthesis of biologically active compounds.
- Used in the development of novel drugs and therapeutic agents.
Industry:
- Utilized in the production of polymers and other advanced materials.
- Applied in the synthesis of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate involves its reactivity as a carbamate derivative. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the tert-butyl carbamate group can be deprotected under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Comparison:
- tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate is unique due to the presence of the 4,4-dimethylpentan-3-yl group, which provides steric hindrance and affects its reactivity.
- tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate has a similar structure but with a different substituent, leading to variations in its chemical properties and applications.
- tert-Butyl carbamate is a simpler compound without the bromine and dimethylpentan groups, making it less sterically hindered and more reactive in certain reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2624108-38-7 |
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Molecular Formula |
C12H24BrNO2 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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